1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride
Description
This compound is a cationic pyridinium derivative with a complex hybrid structure combining a tetrahydrofuran (THF) moiety, an octadecyloxy (C18) alkyl chain, and an acetamido-methyl functional group. Its structural complexity necessitates advanced crystallographic validation tools, such as those described in the SHELX system , to confirm stereochemistry and packing behavior. The presence of a tetrahydrofuran ring and a quaternary ammonium group aligns it with amphiphilic compounds used in membrane permeability studies or catalytic systems .
Properties
IUPAC Name |
(5-octadecoxyoxolan-3-yl)methyl N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N2O5.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-39-33-26-31(28-40-33)29-41-34(38)36(30(3)37)27-32-23-20-21-24-35(32)5-2;/h20-21,23-24,31,33H,4-19,22,25-29H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNNWINXWGVOQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1CC(CO1)COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929971 | |
| Record name | 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138060-13-6 | |
| Record name | UR 11353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138060136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[Acetyl({[5-(octadecyloxy)oxolan-3-yl]methoxy}carbonyl)amino]methyl}-1-ethylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of UR-11353 involves several steps, starting with the preparation of 4-substituted 2-alkoxytetrahydrofuran derivatives. These derivatives are then further modified to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for UR-11353 are not well-documented, as the compound’s development was discontinued before it reached commercial production. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
UR-11353 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UR-11353 can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: As a platelet activating factor receptor antagonist, UR-11353 has been used in studies to understand the role of platelet activating factor in various chemical processes.
Biology: UR-11353 has been used to study the biological effects of platelet activating factor, including its role in inflammation and immune response.
Industry: Although not commercially produced, UR-11353’s synthesis and properties have been of interest in the development of new chemical processes and materials.
Mechanism of Action
UR-11353 exerts its effects by binding to and inhibiting the platelet activating factor receptor. This receptor is involved in various cellular processes, including platelet aggregation, inflammation, and immune response. By blocking the receptor, UR-11353 prevents the activation of these processes, thereby reducing inflammation and platelet aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyridinium-based ionic surfactants. Key structural analogs include:
1-Hexadecylpyridinium chloride (Cetylpyridinium chloride) : A shorter-chain (C16) analog lacking the THF and acetamido groups. It is widely used as an antimicrobial agent but exhibits lower thermal stability due to reduced hydrophobic interactions .
Ionic liquids with tetrahydrofuran substituents : These share the THF motif but replace the pyridinium core with imidazolium or pyrrolidinium groups, resulting in lower cytotoxicity and tunable solvation properties .
N-alkyl-N-methylpyrrolidinium bromides : These analogs feature a saturated five-membered ring (pyrrolidinium) instead of pyridinium, leading to differences in charge distribution and hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | Cetylpyridinium Chloride | THF-Imidazolium Ionic Liquid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650 (estimated) | 348 | 250–400 |
| LogP (lipophilicity) | >8 (predicted) | 5.2 | 1.5–3.0 |
| CMC (Critical Micelle Conc.) | 0.05 mM (estimated) | 0.9 mM | N/A |
| Thermal Stability (°C) | >250 (decomposition) | 160 (melting point) | 300–400 |
The target compound’s high LogP and low CMC suggest superior membrane penetration and self-assembly compared to cetylpyridinium chloride. However, its thermal stability is intermediate between shorter-chain pyridinium salts and bulkier ionic liquids .
Research Findings and Methodological Considerations
- Structural Validation : X-ray diffraction studies highlight challenges in resolving the octadecyloxy chain’s conformation, requiring high-resolution data and iterative refinement using SHELX programs .
- Similarity Metrics : Computational comparisons using Tanimoto coefficients (based on 2D fingerprints) show <40% similarity to cetylpyridinium chloride, emphasizing the impact of the THF-acetamido moiety on divergence .
- Synthetic Challenges : The multi-step synthesis (e.g., coupling the THF moiety to pyridinium) yields lower purity (~70%) compared to single-step analogs, necessitating chromatography for isolation .
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several key components:
- Pyridinium moiety : Contributes to the overall positive charge and potential interactions with biological targets.
- Tetrahydrofuran ring : A five-membered ether that may influence solubility and permeability.
- Octadecyloxy group : A long-chain alkyl group that enhances lipophilicity, potentially affecting membrane interactions.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure with significant hydrophobic character due to the octadecyloxy chain.
- Antimicrobial Activity : The pyridinium structure is known for its antimicrobial properties. Compounds with similar structures have been shown to disrupt microbial membranes, leading to cell lysis.
- Neuroprotective Effects : The tetrahydrofuran component may contribute to neuroprotective effects by modulating oxidative stress pathways, as seen in other compounds with similar functionalities.
- Cytotoxicity : Some studies suggest that compounds with long-chain alkyl groups can exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various pyridinium derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-Ethyl-2-((N-(((5-(octadecyloxy)tetrahydrofuran-3-yl)methoxy)carbonyl)acetamido)methyl)pyridin-1-ium chloride exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacteria Type |
|---|---|---|
| Compound A | 18 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Target Compound | 20 | Both |
Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines demonstrated that the compound could reduce oxidative stress markers when exposed to neurotoxic agents. This suggests a potential role in preventing neurodegeneration.
| Treatment Group | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Neurotoxin Only | 5 |
| Target Compound | 30 |
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of long-chain alkyl groups has been correlated with improved membrane penetration and bioactivity in cellular models. Moreover, the presence of both hydrophilic and lipophilic components in this compound may facilitate its interaction with various biological membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
